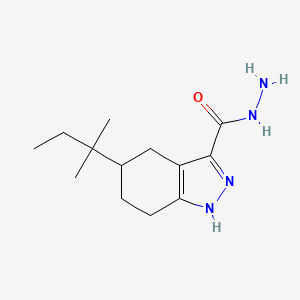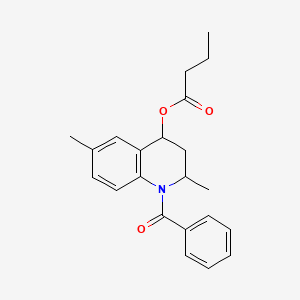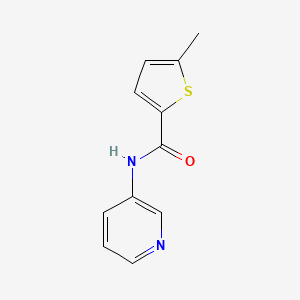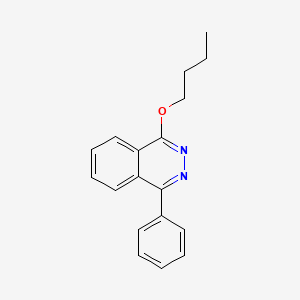![molecular formula C24H29N3O2 B5204773 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and neuronal development. DMQX has been widely used as a research tool to investigate the physiological and biochemical functions of the NMDA receptor and its involvement in various neurological and psychiatric disorders.
作用机制
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel pore and blocking the influx of calcium ions. This leads to a reduction in the amplitude and duration of the EPSCs and a decrease in the excitability of the postsynaptic neuron. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been shown to have a higher affinity for the NR2A and NR2B subunits of the NMDA receptor, which are predominantly expressed in the hippocampus and cortex.
Biochemical and Physiological Effects
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been shown to have a number of biochemical and physiological effects on the nervous system. It has been shown to reduce the release of glutamate and other neurotransmitters from presynaptic terminals, which can lead to a decrease in synaptic plasticity and neuronal excitability. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has also been shown to have anti-inflammatory and neuroprotective effects by reducing the production of reactive oxygen species and pro-inflammatory cytokines.
实验室实验的优点和局限性
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to penetrate the blood-brain barrier, and its lack of toxicity at low concentrations. However, 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline also has some limitations, such as its short half-life in vivo, which requires frequent administration, and its potential for off-target effects on other ion channels and receptors.
未来方向
There are several future directions for research on 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline and its role in NMDA receptor function and dysfunction. One area of interest is the development of more potent and selective 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline analogs that can be used to probe the structure and function of the NMDA receptor in greater detail. Another area of interest is the investigation of the therapeutic potential of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline and related compounds for the treatment of neurological and psychiatric disorders that are associated with NMDA receptor dysfunction, such as depression, schizophrenia, and epilepsy. Finally, future research may also focus on the development of novel drug delivery systems for 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline and related compounds to improve their pharmacokinetic properties and reduce their potential for off-target effects.
合成方法
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline can be synthesized by a multi-step process starting from 4-methylquinoline-2-carboxylic acid. The first step involves the conversion of the carboxylic acid group into a methyl ester using diazomethane. The resulting ester is then reacted with 2,5-dimethylphenyl magnesium bromide to yield the corresponding ketone. The final step involves the introduction of the piperazine moiety using 1,4-dibromobutane and sodium hydride as the coupling agents.
科学研究应用
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been extensively used as a pharmacological tool to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to block the NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons, which are involved in learning and memory. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has also been used to investigate the involvement of NMDA receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-16-6-7-17(2)19(14-16)26-10-12-27(13-11-26)22-15-18(3)23-20(28-4)8-9-21(29-5)24(23)25-22/h6-9,14-15H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXQOAHQMAMTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC(=C4C(=C3)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-bis[2-(4-pyridinyl)ethyl]ethanediamide](/img/structure/B5204690.png)
![4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204695.png)
![N-{1-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5204706.png)




![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)
![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)


![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)
